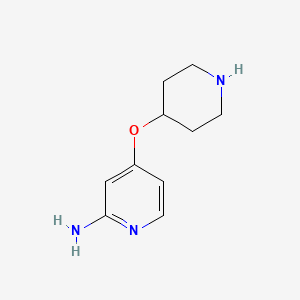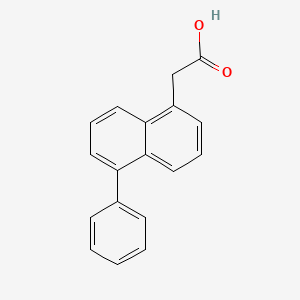
1-(2-Bromoethyl)-4-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones, which are four-membered lactams This compound is characterized by the presence of a bromoethyl group and a phenyl group attached to the azetidinone ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a bromoethylating agent. One common method is the reaction of 4-phenylazetidin-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-(2-Bromoethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxyethyl derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethyl derivative.
Oxidation: Oxidation of the phenyl group can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of biologically active molecules, including antibiotics and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidinone rings.
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-4-phenylazetidin-2-one is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:
4-Phenylazetidin-2-one: Lacks the bromoethyl group and has different reactivity and biological activity.
1-(2-Chloroethyl)-4-phenylazetidin-2-one:
1-(2-Hydroxyethyl)-4-phenylazetidin-2-one: Contains a hydroxyethyl group, which can participate in hydrogen bonding and other interactions not possible with the bromoethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoethyl group, which can undergo nucleophilic substitution and other reactions that are not possible with the other derivatives.
Eigenschaften
CAS-Nummer |
89044-69-9 |
|---|---|
Molekularformel |
C11H12BrNO |
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c12-6-7-13-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI-Schlüssel |
WHPLDCPKLNNCNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C1=O)CCBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)


![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)

![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)


![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)


![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
